molecular formula C17H15Cl2N5O2 B2368816 6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-29-6

6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2368816
CAS No.: 878735-29-6
M. Wt: 392.24
InChI Key: CMHNDCYOVAORJO-UHFFFAOYSA-N
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Description

6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as Olomoucine, is a purine derivative that has been widely studied for its potential applications in scientific research. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds often serves as a foundation for exploring novel chemical properties and potential pharmaceutical applications. Research by Alves, Proença, and Booth (1994) demonstrates the synthesis of disubstituted 1-benzylimidazoles, highlighting the chemical versatility and potential for creating purine analogs, which are significant in drug development and biochemical studies (Alves, M., Proença, M. F., & Booth, B., 1994). These methodologies provide a pathway for creating derivatives of complex molecules, including those similar to the specified compound, for further scientific exploration.

Biological Screening and Pharmacological Potential

Derivatives similar to the mentioned compound have been synthesized and screened for biological activity, offering insights into their potential as therapeutic agents. Bhuva et al. (2015) investigated the biological activity of imidazo[1,2-a]pyridine derivatives against bacterial and fungal strains, revealing moderate activity which suggests a basis for developing new antimicrobial agents (Bhuva, V. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M., 2015). This indicates that structurally complex molecules like "6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione" could hold potential in the development of new antibacterial and antifungal treatments.

Material Science and Chemistry

In the field of material science and chemistry, compounds with complex structures are often explored for their unique properties. For instance, the study of carbene ligands bound to metal moieties, as investigated by Huang et al. (1999), can provide insights into the electron donor properties and steric parameters of such ligands, which are crucial for catalytic processes and the development of new materials (Huang, J., Schanz, H., Stevens, E., & Nolan, S., 1999). The exploration of these properties in molecules related to "this compound" can lead to advancements in catalysis and material design.

Properties

IUPAC Name

6-[(2,4-dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-9-7-24-13-14(21(2)17(26)22(3)15(13)25)20-16(24)23(9)8-10-4-5-11(18)6-12(10)19/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHNDCYOVAORJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=C(C=C(C=C4)Cl)Cl)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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